molecular formula C9H10N2 B131094 (1H-Indol-5-yl)methanamine CAS No. 81881-74-5

(1H-Indol-5-yl)methanamine

Cat. No.: B131094
CAS No.: 81881-74-5
M. Wt: 146.19 g/mol
InChI Key: UAYYSAPJTRVEQA-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 5-Cyanoindole: One common method involves the hydrogenation of 5-cyanoindole over Raney Nickel in methanol with aqueous ammonia.

    Reduction of 1H-Indole-5-Carbonitrile: Another method involves the reduction of 1H-indole-5-carbonitrile using lithium aluminium tetrahydride in tetrahydrofuran at 0 to 45°C for 16 hours.

Industrial Production Methods:

  • Industrial production methods for (1H-Indol-5-yl)methanamine typically involve large-scale hydrogenation or reduction processes similar to the laboratory methods mentioned above. These processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reagents and conditions used.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Indole-5-carboxylic acid or indole-5-aldehyde.

    Reduction: Various alkylated or hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

(1H-Indol-5-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The compound carries a warning signal. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Comparison with Similar Compounds

    Tryptamine: Another indole derivative with an amine group at the 3-position. It is a precursor to many neurotransmitters.

    Serotonin: A well-known neurotransmitter with an indole structure and an amine group at the 5-position.

    Indole-3-acetic acid: A plant hormone with an indole structure and a carboxylic acid group at the 3-position.

Uniqueness of (1H-Indol-5-yl)methanamine:

    Position of Amine Group: The amine group at the 5-position of the indole ring distinguishes it from other similar compounds, leading to unique chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

1H-indol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYYSAPJTRVEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231445
Record name Indole, 5-(aminomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81881-74-5
Record name 1H-Indole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81881-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 5-(aminomethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-(aminomethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-indol-5-yl)methanamine
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Synthesis routes and methods I

Procedure details

A stirred solution of 1H-indole-5-carbonitrile (4.0 g, 28.1 mmol) in THF (50 ml) at 0° C. was treated dropwise with lithium aluminum hydride in THF (1M, 98 ml, 98 mmol). The resultant mixture was stirred, warming to room temperature overnight. Sat. aq. NaHCO3 (60 ml) was added at 0° C. and resultant mixture was filtered through filter agent celite 521 and washed with THF. Evaporation of the solvent gave the crude product which was purified by chromatography (SiO2, gradient elution with 95:5 CH2Cl2:MeOH; 90:10 CH2Cl2:MeOH; 90:10:1 CH2Cl2:MeOH:NH3) to give the desired product (white powder, 12.9 g, 71%). 1H NMR (CD3OD) δ 4.10 (s, 2H), 6.50 (d, 1H), 7.15 (d, 1H), 7.30 (d, 1H), 7.40 (d, 1H), 7.60 (s, 1H). LRMS m/z=147.2 (M+1)+.
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4 g
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60 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

To an ice cold suspension of aluminium chloride (126 mg) in ether (1.5 ml) was added a suspension of lithium aluminium hydride (55 mg) in ether (1.5 ml), followed by stirring for 5 min. A solution of 5-cyanoindole (103 mg) in ether (5 ml) was added dropwise thereto. The mixture was stirred at room temperature for 6 hours, followed by adding aqueous Rochel solution thereto and then stirring for 5 hours. The resulting mixture was basified with 1M aqueous sodium hydroxide solution, extracted twice with ethyl acetate (50 ml), washed with saturated aqueous sodium chlroride solution, dried over magnesium sulfate and then filtered to yield (1H-indol-5-yl)methylamine (93 mg, 88%).
[Compound]
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 1H-indole-5-carbonitrile (3.7 g) in tetrahydrofuran (25 ml) was added over fifteen minutes to a stirred suspension of lithium aluminium hydride (3.1 g) in tetrahydrofuran (80 ml) under nitrogen. After thirty minutes, the suspension was heated at reflux for two hours. After cooling to 0°, water (3.1 ml), sodium hydroxide (2N, 6.2 ml) and water (9.3 ml) were added with caution, the resulting salts were filtered off and the filtrate was concentrated under vacuum to afford a yellow oil (3.3 g) which was crystallised from ethyl acetate to give the title compound as a pale cream solid m.p. 114°-5°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Indol-5-yl)methanamine
Reactant of Route 2
(1H-Indol-5-yl)methanamine
Reactant of Route 3
(1H-Indol-5-yl)methanamine
Reactant of Route 4
(1H-Indol-5-yl)methanamine
Reactant of Route 5
(1H-Indol-5-yl)methanamine
Reactant of Route 6
(1H-Indol-5-yl)methanamine

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